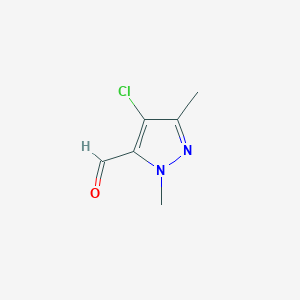

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-6(7)5(3-10)9(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYPCHJPARKYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde synthesis from 1,3-dimethyl-5-pyrazolone

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde from 1,3-dimethyl-5-pyrazolone

Introduction: The Strategic Importance of Pyrazole Carbaldehydes

In the landscape of modern medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone of heterocyclic chemistry.[1][2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them privileged scaffolds in the design of novel therapeutics.[1][3] Among these, pyrazole carbaldehydes are exceptionally valuable as they serve as versatile synthetic intermediates, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.[4][5]

This guide focuses on the synthesis of a key building block: This compound . This compound is a significant precursor in the development of agrochemicals and pharmaceuticals.[6] The primary synthetic route, which will be detailed herein, is the Vilsmeier-Haack reaction, a powerful and efficient method for the concurrent chlorination and formylation of activated heterocyclic systems like 1,3-dimethyl-5-pyrazolone.[7][8]

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The Vilsmeier-Haack reaction is a classic organic transformation used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[9] Its application to pyrazolones is particularly elegant, as it achieves both C4-formylation and C5-chlorination in a single operational step. Understanding the mechanism is paramount for optimizing conditions and troubleshooting the synthesis.

Pillar I: Formation of the Electrophilic Vilsmeier Reagent

The true electrophile in this reaction is the Vilsmeier reagent , a chloroiminium salt.[10] It is not stable enough to be stored and is therefore prepared in situ immediately before use. The most common and cost-effective method involves the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]

The formation is a highly exothermic process that must be performed under anhydrous conditions and at low temperatures (typically 0–5 °C) to prevent decomposition. The DMF oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the reactive electrophile, the [(CH₃)₂N=CHCl]⁺ cation.[12]

Pillar II: Reaction with 1,3-dimethyl-5-pyrazolone

Once formed, the Vilsmeier reagent is a potent electrophile. The 1,3-dimethyl-5-pyrazolone substrate, an electron-rich heterocycle, acts as the nucleophile. The reaction proceeds via electrophilic substitution, typically at the C4 position, which is the most nucleophilic site.

The mechanism involves several key stages:

-

Electrophilic Attack: The pyrazolone attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate.

-

Aromatization & Iminium Formation: The intermediate loses a proton from the C4 position to regain aromaticity, yielding a substituted iminium salt.

-

Chlorination: The hydroxyl group at the C5 position is converted into a good leaving group by the dichlorophosphate anion (a byproduct of reagent formation) and is subsequently displaced by a chloride ion.

-

Hydrolysis: During the aqueous workup, the iminium salt is hydrolyzed to the final carbaldehyde product.[9]

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is designed as a self-validating system, incorporating safety, precise execution, and in-process checks to ensure reproducibility and high yield.

Safety First: Hazard Analysis

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): A potential skin and respiratory irritant and a suspected teratogen.

-

Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction mixture are both highly exothermic. Strict temperature control is essential.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Reagents and Equipment

| Reagent/Equipment | Specification |

| 1,3-dimethyl-1H-pyrazol-5(4H)-one | 98%+ purity |

| Phosphorus oxychloride (POCl₃) | 99%+ purity |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8%+ |

| Ethyl Acetate | ACS Grade |

| Sodium Hydroxide (NaOH) or NaHCO₃ | Pellets or Saturated Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |

| Three-neck round-bottom flask | Appropriate size, oven-dried |

| Dropping funnel & Thermometer | |

| Magnetic stirrer & Stir bar | |

| Ice-water bath & Heating mantle |

Reaction Parameters

| Reactant | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1,3-dimethyl-5-pyrazolone | 1.0 | 112.13 | 30 | 3.36 g |

| POCl₃ | 3.0 | 153.33 | 90 | 8.2 mL |

| DMF | 2.0 | 73.09 | 60 | 6.3 mL |

Note: Molar ratios are based on literature precedents and may be optimized. Using excess POCl₃ and DMF is common.[6]

Step-by-Step Synthesis Workflow

-

Vilsmeier Reagent Preparation: In a fume hood, equip an oven-dried 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Add DMF (6.3 mL, 60 mmol) to the flask and cool it to 0 °C in an ice-water bath. Add POCl₃ (8.2 mL, 90 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.

-

Stirring: Once the addition is complete, stir the resulting mixture at 0-5 °C for an additional 20 minutes.[6]

-

Substrate Addition: Slowly add 1,3-dimethyl-5-pyrazolone (3.36 g, 30 mmol) to the stirred solution. The addition may be exothermic; maintain control of the temperature.

-

Reaction: After the substrate is fully added, remove the ice bath and heat the reaction mixture to 80-90 °C (or 363 K) using a heating mantle. Maintain this temperature for 2-4 hours.[6][7]

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), comparing the reaction mixture to the starting material spot. The reaction is complete when the starting material is consumed.

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare ~200g of crushed ice with 100 mL of cold water. Slowly and carefully pour the reaction mixture onto the ice water with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Neutralization: Adjust the pH of the aqueous mixture to approximately 7 using a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[6]

-

Purification: Combine the organic layers. Wash with brine (saturated NaCl solution) to aid phase separation and remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The final product, this compound, should be obtained as a light yellow solid.[7] The yield is typically around 70-80%.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Moisture contamination decomposed the Vilsmeier reagent. 2. Reaction temperature was too low or time was insufficient. | 1. Ensure all glassware is oven-dried and use anhydrous grade DMF. 2. Monitor reaction by TLC until starting material is consumed. If needed, cautiously increase temperature or extend reaction time. |

| Difficult Product Isolation | 1. Emulsion formation during extraction. 2. Product has some solubility in the aqueous phase. | 1. Add brine (saturated NaCl) to the separatory funnel to break the emulsion. 2. Saturate the aqueous layer with NaCl before extraction to "salt out" the product, decreasing its aqueous solubility. |

| Dark/Tarry Product | 1. Temperature was too high during reagent formation or reaction. 2. Quenching was performed too quickly, causing localized heating and decomposition. | 1. Maintain strict temperature control throughout the process. 2. Ensure the reaction mixture is poured very slowly into a large volume of vigorously stirred ice water. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: Light yellow solid.[7]

-

Spectroscopy: The structure can be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

-

Crystallographic Data (for reference):

References

- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.

- Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. Benchchem.

- Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.

- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.

- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.

- Vilsmeier reagent. Wikipedia.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. National Center for Biotechnology Information.

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.

- Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.

- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.

- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience.

- STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Semantic Scholar.

- Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... ResearchGate.

- How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?. Guidechem.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.

- Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Pyrazoles

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the formylation of pyrazoles, a cornerstone reaction in heterocyclic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding and practical, field-proven insights into this critical synthetic transformation.

Introduction: The Strategic Importance of Pyrazole Formylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous therapeutic agents and functional materials.[1] The introduction of a formyl group (-CHO) onto the pyrazole ring via the Vilsmeier-Haack reaction is a pivotal transformation, as the resulting pyrazole-4-carbaldehydes are versatile building blocks for further molecular elaboration.[2] This reaction offers a mild, efficient, and often highly regioselective method for C-C bond formation on an electron-rich heterocyclic system.[3][4]

The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, utilizes a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][5] This reagent is a weak electrophile, making it ideal for reacting with electron-rich aromatic systems like pyrazoles without the need for harsh conditions that could compromise the integrity of the heterocyclic core.[6][7]

The Core Mechanism: A Stepwise Electrophilic Substitution

The Vilsmeier-Haack formylation of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The process can be dissected into two primary stages: the formation of the active electrophile (the Vilsmeier reagent) and its subsequent reaction with the pyrazole ring.

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This generates a highly reactive chloroiminium salt, the Vilsmeier reagent ([ (CH₃)₂N=CHCl]⁺), which serves as the formylating agent.[6] This step is highly exothermic and must be performed under anhydrous conditions, typically at low temperatures (0–5 °C), to prevent decomposition of the reagent.

Electrophilic Attack and Formylation

The pyrazole ring, being an electron-rich π-excessive system, acts as the nucleophile.[8] The combined electron-donating effects of the two nitrogen atoms increase the electron density at the C4 position, making it the most favorable site for electrophilic attack.[9][10] Attack at C3 or C5 is disfavored as it would disrupt the aromatic sextet and lead to a highly unstable intermediate with a positive charge on an sp²-hybridized nitrogen atom.[9]

The mechanism proceeds as follows:

-

Electrophilic Attack: The C4 carbon of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

-

Formation of Sigma Complex: This attack forms a cationic intermediate, often referred to as a sigma complex or arenium ion, where the aromaticity of the pyrazole ring is temporarily lost.

-

Rearomatization: A base (such as the chloride or dichlorophosphate anion present in the mixture) abstracts the proton from the C4 carbon, restoring the aromaticity of the ring and yielding an α-chloro amine intermediate.

-

Hydrolysis: During aqueous work-up, the α-chloro amine is readily hydrolyzed to the final product, the pyrazole-4-carbaldehyde.[4]

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism for Pyrazole Formylation.

Experimental Protocol: A Validated Procedure

This section details a generalized, yet robust, protocol for the formylation of a substituted pyrazole. This procedure serves as a self-validating system, with checkpoints and rationales provided for key steps.

Model Reaction: Formylation of 1-phenyl-3-methyl-1H-pyrazole.

Reagents and Stoichiometry

| Reagent | M.W. | Amount (mmol) | Equivalents | Volume/Mass |

| 1-phenyl-3-methyl-1H-pyrazole | 158.20 | 10.0 | 1.0 | 1.58 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 30.0 | 3.0 | 2.7 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL (Solvent) |

| Crushed Ice | - | - | - | ~100 g |

| Sodium Hydroxide (10% aq.) | 40.00 | - | - | As needed for neutralization |

| Ethyl Acetate | - | - | - | For extraction |

| Anhydrous Sodium Sulfate | - | - | - | For drying |

Step-by-Step Methodology

-

Vilsmeier Reagent Preparation (Critical Step): In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (3.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the thermal decomposition of the Vilsmeier reagent. Anhydrous conditions are mandatory as both POCl₃ and the Vilsmeier reagent react violently with water.[11]

-

-

Substrate Addition: Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[11]

-

Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A quenched aliquot (neutralized with NaHCO₃ solution) can be extracted and spotted. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

-

-

Work-up and Quenching: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice (~100 g) with vigorous stirring.

-

Causality: This step quenches any remaining reactive species and initiates the hydrolysis of the iminium intermediate to the aldehyde. This is a highly exothermic process and must be done cautiously.

-

-

Neutralization and Isolation: Neutralize the acidic aqueous solution by the slow addition of 10% aqueous sodium hydroxide until the pH is ~7-8. A precipitate of the product should form.

-

Purification: The crude product can be collected by vacuum filtration. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) or recrystallization.[11]

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed spectroscopic analysis of the heterocyclic compound 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, a key intermediate in the synthesis of various agrochemicals and pharmaceutical agents. The structural elucidation of this molecule is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide offers an in-depth examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic interpretation for substituted pyrazoles and aromatic aldehydes.

Molecular Structure and Spectroscopic Overview

This compound (MW: 158.59 g/mol , Formula: C₆H₇ClN₂O) possesses a pentasubstituted pyrazole ring.[1] The key structural features influencing its spectroscopic signature are:

-

An aromatic pyrazole core.

-

Two distinct methyl groups attached to the nitrogen (N1) and carbon (C3) atoms of the ring.

-

An electron-withdrawing aldehyde group at the C5 position.

-

A chloro-substituent at the C4 position.

These features give rise to a unique and predictable pattern of signals across different spectroscopic techniques. The following sections will detail the anticipated data and provide the scientific rationale for their interpretation.

// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="N", pos="-0.8,0.3!", fontcolor="#202124"]; C3 [label="C", pos="-0.5,-0.9!", fontcolor="#202124"]; C4 [label="C", pos="0.7,-0.9!", fontcolor="#202124"]; C5 [label="C", pos="1.0,0.3!", fontcolor="#202124"];

// Substituent nodes Me1 [label="C (H₃)", pos="0,2.5!", fontcolor="#202124"]; // N1-Methyl Me3 [label="C (H₃)", pos="-1.5,-1.9!", fontcolor="#202124"]; // C3-Methyl Cl4 [label="Cl", pos="1.5,-1.9!", fontcolor="#EA4335"]; // C4-Chloro CHO5_C [label="C", pos="2.2,0.3!", fontcolor="#202124"]; CHO5_H [label="H", pos="2.9,1.0!", fontcolor="#202124"]; CHO5_O [label="O", pos="2.9,-0.4!", fontcolor="#EA4335"];

// Ring bonds N1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N2 [label=""]; N2 -- N1 [label=""];

// Double bonds (approximated) edge [style=bold]; N1 -- N2; C3 -- C4;

// Substituent bonds edge [style=solid]; N1 -- Me1 [label=" N1-CH₃"]; C3 -- Me3 [label=" C3-CH₃"]; C4 -- Cl4 [label=" C4-Cl"]; C5 -- CHO5_C [label=" C5-CHO"]; CHO5_C -- CHO5_H [label=""]; CHO5_C -- CHO5_O [style=bold, label=""]; }

Figure 1: Structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we anticipate distinct signals for the aldehyde proton and the two methyl groups in ¹H NMR, and characteristic shifts for the pyrazole ring carbons and the carbonyl carbon in ¹³C NMR.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] The choice of solvent can influence chemical shifts, particularly for protons susceptible to hydrogen bonding.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for small molecules are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

}

Figure 2: Standard workflow for NMR spectroscopic analysis.Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.1 | Singlet | 1H | CHO | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. Aromatic aldehydes typically appear in this region. |

| ~3.8 - 4.0 | Singlet | 3H | N1-CH₃ | The methyl group on the N1 position is deshielded by the aromatic ring current and the adjacent nitrogen atom. |

| ~2.4 - 2.6 | Singlet | 3H | C3-CH₃ | The methyl group on the C3 position is generally less deshielded than the N1-methyl group in similar pyrazole structures.[4] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on all six unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | C=O | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield, a characteristic feature for this functional group.[5] |

| ~150 - 155 | C3 | Carbons in heterocyclic rings attached to nitrogen and bearing a methyl group typically appear in this region. |

| ~145 - 150 | C5 | This carbon is attached to the electronegative nitrogen and the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~120 - 125 | C4 | The carbon bearing the chloro-substituent. The electronegativity of chlorine causes a downfield shift, though its effect is less pronounced than that of the aldehyde or nitrogen atoms on adjacent carbons. |

| ~35 - 40 | N1-CH₃ | The N-methyl carbon appears in a typical range for methyl groups attached to nitrogen in a heterocyclic system. |

| ~12 - 16 | C3-CH₃ | The C-methyl carbon is expected to be the most upfield signal, consistent with a methyl group on an aromatic ring.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: An FT-IR spectrometer is used to collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.[2]

-

Background Subtraction: A background spectrum is collected first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~2920 - 3000 | Medium | C-H Stretch (Methyl) | Corresponds to the stretching vibrations of the C-H bonds in the two methyl groups. |

| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Aldehyde) | The presence of two distinct bands, often referred to as a Fermi doublet, is highly characteristic of the C-H bond in an aldehyde group. |

| ~1670 - 1690 | Strong, Sharp | C=O Stretch (Carbonyl) | This strong absorption is a hallmark of the carbonyl group. Its position is shifted to a lower frequency due to conjugation with the pyrazole ring.[5] |

| ~1550 - 1600 | Medium | C=N/C=C Stretch (Pyrazole Ring) | Aromatic and heteroaromatic ring stretching vibrations typically appear in this region. |

| ~1000 - 1100 | Medium | C-Cl Stretch | The stretching vibration for the carbon-chlorine bond is expected in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula C₆H₇ClN₂O has a nominal mass of 158 amu. Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak (M⁺) will appear as a pair of peaks at m/z 158 and m/z 160, with a characteristic 3:1 intensity ratio.

| m/z Value | Proposed Fragment | Rationale |

| 158/160 | [C₆H₇ClN₂O]⁺˙ (M⁺) | Molecular Ion. The 3:1 isotopic pattern for chlorine is the most definitive feature. |

| 157/159 | [M-H]⁺ | Loss of the aldehyde hydrogen radical. |

| 129/131 | [M-CHO]⁺ | Loss of the formyl group (CHO), a common fragmentation pathway for aldehydes. |

| 94 | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CHO]⁺ fragment. |

| 53 | [C₃H₃N₂]⁺ | Fragmentation of the pyrazole ring. |

}

Figure 3: Predicted primary fragmentation pathway for the title compound.Conclusion

The spectroscopic data for this compound can be reliably predicted based on its molecular structure and established spectroscopic principles. The combination of a downfield aldehyde proton signal in ¹H NMR, a strong carbonyl stretch around 1680 cm⁻¹ in the IR spectrum, and a characteristic M⁺/M+2 isotopic pattern in the mass spectrum provides a robust and self-validating system for the identification and characterization of this important chemical intermediate. Researchers working with this compound can use this guide as a benchmark for interpreting their own experimental data.

References

-

Taylor & Francis Online. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available at: [Link]

-

National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available at: [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available at: [Link]

-

University of California, Berkeley - Learning Hub. Aldehyde IR Spectroscopy. Available at: [Link]

-

Wade, L. G. Organic Chemistry, 10th Edition. LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information: A novel and versatile approach for the synthesis of pyrazolo[3,4-d]pyridazinyl and pyrazolo[3,4-b]pyridinyl based heterocyclic hybrids. Available at: [Link]

Sources

The Pivotal Role of Substituted Pyrazole Carbaldehydes: A Comprehensive Technical Guide to their Physicochemical Properties and Reactivity

For Immediate Release

A Deep Dive into the Core of Drug Discovery and Materials Science: Unveiling the Physicochemical Landscape of Substituted Pyrazole Carbaldehydes

Substituted pyrazole carbaldehydes represent a cornerstone in modern synthetic chemistry, serving as versatile intermediates in the development of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Their inherent structural features, combining the aromatic stability and diverse reactivity of the pyrazole ring with the synthetic utility of the carbaldehyde group, make them a subject of intense research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties of these pivotal compounds, grounded in established scientific principles and experimental evidence.

The Synthetic Repertoire: Accessing the Pyrazole Carbaldehyde Scaffold

The strategic introduction of a formyl group onto the pyrazole nucleus is paramount for subsequent molecular elaborations. Several synthetic methodologies have been developed, with the Vilsmeier-Haack reaction being the most prominent and widely employed.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction offers a reliable and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1] The reaction proceeds via an electrophilic substitution mechanism, utilizing the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2]

The choice of starting material significantly influences the reaction's success. Hydrazones derived from the condensation of methyl ketones with arylhydrazines are common precursors, undergoing cyclization and formylation in a one-pot process.[3] The reaction conditions, including temperature and stoichiometry of the Vilsmeier reagent, are critical for optimizing yields and minimizing side-product formation.[4] Generally, the reaction is performed at elevated temperatures (70-80 °C) for several hours.[2][4]

Causality in Experimental Choice: The use of a potent electrophile like the Vilsmeier reagent is necessitated by the aromatic nature of the pyrazole ring. The electron-rich character of the pyrazole facilitates the electrophilic attack, typically at the C4 position, which is sterically accessible and electronically activated. The reaction is often quenched by pouring the reaction mixture into ice water and neutralizing with a base to hydrolyze the intermediate iminium salt and afford the desired aldehyde.[1][2]

Alternative Synthetic Routes: Expanding the Toolkit

While the Vilsmeier-Haack reaction is dominant, other methods provide valuable alternatives, particularly for substrates incompatible with its conditions.

-

The Duff Reaction: This method is suitable for formylating activated aromatic compounds and can be applied to certain pyrazole derivatives. It typically employs hexamethylenetetramine in the presence of an acid catalyst. However, its applicability to pyrazoles with electron-withdrawing groups is limited.

-

Oxidation of Pyrazole Methanols: A straightforward approach involves the oxidation of the corresponding pyrazole-4-ylmethanols. A variety of oxidizing agents can be employed, offering a milder alternative to direct formylation.[5] This two-step process, involving the initial synthesis of the alcohol, provides a pathway to pyrazole carbaldehydes when direct formylation is challenging.

Unveiling the Physicochemical Properties: A Foundation for Application

The physical and chemical properties of substituted pyrazole carbaldehydes are intricately linked to the nature and position of the substituents on the pyrazole ring and the N1-position. These properties govern their solubility, reactivity, and ultimately, their suitability for various applications.

Physical Properties

| Property | Typical Range/Observation | Factors Influencing the Property |

| Melting Point | Crystalline solids with a wide range of melting points. | Molecular symmetry, intermolecular forces (hydrogen bonding, π-π stacking), and the nature of substituents. |

| Solubility | Generally insoluble in water, but soluble in common organic solvents like DMF and DMSO.[6] | Polarity of the molecule, which is influenced by the substituents. The presence of polar groups can increase solubility in polar solvents. |

| pKa | Weakly basic, with the specific pKa value dependent on the electronic nature of the substituents. | Electron-donating groups increase the basicity (higher pKa) of the pyrazole nitrogen atoms, while electron-withdrawing groups decrease it. |

| Dipole Moment | The dipole moment is influenced by the vector sum of individual bond dipoles. Halogenated pyrazoles, for instance, exhibit varying dipole moments depending on the halogen. | The nature and position of substituents significantly alter the electron distribution and overall molecular dipole. |

| Crystallography | The solid-state structure is characterized by specific bond lengths, bond angles, and intermolecular interactions. The planarity of the pyrazole ring is a key feature. | Substituents can influence the crystal packing and the dihedral angles between the pyrazole ring and any attached aryl groups. |

Expert Insight: The interplay of electronic and steric effects of substituents is crucial. For instance, an electron-donating group like a methoxy group at the C3-position will increase the electron density of the pyrazole ring, potentially affecting the reactivity of the carbaldehyde at C4. Conversely, a bulky substituent at the N1-position can sterically hinder the approach of reagents to the formyl group.

Spectroscopic Characterization: The Fingerprint of the Molecule

The unambiguous identification and structural elucidation of substituted pyrazole carbaldehydes rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton of the aldehyde group typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The chemical shifts of the pyrazole ring protons and the protons of the substituents provide valuable information about the electronic environment within the molecule.

-

¹³C NMR Spectroscopy: The carbon of the carbonyl group is highly deshielded and resonates at a characteristic downfield chemical shift (δ 180-190 ppm). The chemical shifts of the pyrazole ring carbons are also diagnostic.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. The exact position of this band is sensitive to the electronic effects of the substituents on the pyrazole ring.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

The Reactive Landscape: Harnessing the Carbaldehyde Functionality

The carbaldehyde group is a versatile functional handle that undergoes a wide range of chemical transformations, making substituted pyrazole carbaldehydes valuable precursors for the synthesis of more complex molecules.[5]

Oxidation and Reduction

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. This transformation is fundamental for the synthesis of pyrazole-4-carboxylic acids, which are themselves important building blocks.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (a pyrazolylmethanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

Condensation Reactions: Building Molecular Complexity

The electrophilic carbon of the carbaldehyde group is susceptible to nucleophilic attack, leading to a variety of condensation reactions.

-

With Active Methylene Compounds (Knoevenagel Condensation): In the presence of a base, pyrazole carbaldehydes react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated compounds.[7][8] This reaction is a powerful tool for carbon-carbon bond formation.

-

With Amines (Schiff Base Formation): Primary amines react with the aldehyde to form imines, also known as Schiff bases. These compounds are often biologically active and serve as intermediates for further synthetic transformations.

-

With Hydrazines and Hydroxylamine: Reaction with hydrazine derivatives leads to the formation of hydrazones, while reaction with hydroxylamine yields oximes. These reactions are useful for both characterization and as a prelude to further cyclization reactions.

Self-Validating Protocol: The progress of these condensation reactions can be conveniently monitored by Thin Layer Chromatography (TCC), observing the disappearance of the starting aldehyde and the appearance of the product spot. The identity of the product can be unequivocally confirmed by the spectroscopic methods outlined in section 2.2.

Experimental Protocols: A Practical Guide

General Protocol for the Vilsmeier-Haack Formylation of a Phenylhydrazone

Materials:

-

Substituted phenylhydrazone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenylhydrazone (1.0 mmol) in anhydrous DMF (4 mL).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add POCl₃ (3.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a dilute NaOH solution until the pH is basic.

-

Allow the mixture to stand overnight to facilitate precipitation.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[4]

General Protocol for the Knoevenagel Condensation with Malononitrile

Materials:

-

Substituted pyrazole-4-carbaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

To a solution of the pyrazole-4-carbaldehyde (1.0 mmol) in ethanol, add malononitrile (1.1 mmol).

-

Add a catalytic amount of piperidine (a few drops).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If necessary, recrystallize the product from a suitable solvent to obtain a pure sample.

Visualizing the Chemistry: Diagrams and Workflows

Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted pyrazole.

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion: A Versatile Scaffold for Future Innovation

Substituted pyrazole carbaldehydes are undeniably a class of high-value chemical intermediates. Their accessibility through robust synthetic methods, coupled with the rich and diverse reactivity of the carbaldehyde functionality, provides a powerful platform for the construction of novel molecules with significant potential in medicinal chemistry and materials science. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for any researcher aiming to exploit the full potential of this remarkable heterocyclic scaffold. The continued exploration of their synthesis, reactivity, and application will undoubtedly lead to further innovations and discoveries in the years to come.

References

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., & El-Emam, A. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4793. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Gazzar, A. B. A. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(10), 1289. [Link]

-

Bieliauskas, A., Šačkus, A., & Tumkevičius, S. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 50(1), 125-132. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Tóth, G., Wölfling, J., & Frank, É. (2021). Synthesis and Biological Evaluation of Novel A-Ring Fused Estradiol-Pyrazole Hybrids. Molecules, 26(11), 3293. [Link]

-

Kumar, B. C., Kumar, G. S., & Latha, J. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]

-

Gedgaudas, M., Jonuškienė, I., & Tumkevičius, S. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1295. [Link]

-

Nashaan, F. A., & Al-Rawi, M. S. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 266-275. [Link]

-

Li, Z., Wang, B., & Shi, H. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14859-14868. [Link]

-

Abdel-Wahab, B. F. (2014). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Journal of the Serbian Chemical Society, 79(10), 1157-1180. [Link]

-

Becerra, D., Abonia, R., & Castillo, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1266-1319. [Link]

-

Gomaa, M. A. M., & Ali, M. M. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1706-1717. [Link]

-

El-Sayed, M. E. A., & El-Gharably, A. M. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(31), 22215-22231. [Link]

Sources

- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jpsionline.com [jpsionline.com]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

The Definitive Guide to the Structural Elucidation of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the complete structural elucidation of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. This pyrazole derivative, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, demands rigorous characterization to ensure purity, confirm identity, and understand its chemical behavior. This document moves beyond a simple listing of techniques, offering a logical workflow that integrates synthesis with advanced spectroscopic methods. We will delve into the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system. This guide is intended to be a practical and authoritative resource, grounded in established scientific principles and supported by comprehensive references.

Introduction and Synthetic Strategy

This compound (C₆H₇ClN₂O) is a polysubstituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. The structural confirmation of such molecules is paramount. The most common and efficient route to this compound is a modification of the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and chlorination of an appropriate precursor.[3][4]

In the case of our target molecule, the synthesis starts from the readily available 1,3-dimethyl-5-pyrazolone. The Vilsmeier-Haack conditions facilitate the introduction of a formyl group at the C4 position and the substitution of the hydroxyl group at the C5 position with a chlorine atom.[5][6]

A generalized synthetic protocol is as follows:

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C. The formation of a viscous, white chloroiminium salt (the Vilsmeier reagent) will be observed.

-

Substrate Addition: After the complete addition of POCl₃, add 1,3-dimethyl-5-pyrazolone to the reaction mixture in portions, ensuring the temperature does not rise significantly.

-

Reaction: Once the addition is complete, gradually raise the temperature to 80-90°C and maintain it for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) to a neutral pH. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization to yield this compound as a solid.

The logical workflow for the synthesis and subsequent structural elucidation is depicted in the following diagram:

Spectroscopic Analysis for Structural Confirmation

The cornerstone of modern structure elucidation lies in the synergistic application of various spectroscopic techniques. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive and definitive characterization of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 10-15 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 200-250 ppm.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phasing and baseline correction. For ¹H NMR, integrate the peaks to determine the relative number of protons.

Data Interpretation and Expected Spectra

Based on the known structure of this compound and data from analogous pyrazole derivatives, the following NMR data can be anticipated.[7][8][9]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~9.8 - 10.2 | Singlet | 1H | ~180 - 185 |

| N-CH₃ (at N1) | ~3.7 - 4.0 | Singlet | 3H | ~35 - 40 |

| C-CH₃ (at C3) | ~2.3 - 2.6 | Singlet | 3H | ~10 - 15 |

| Pyrazole C3 | - | - | - | ~150 - 155 |

| Pyrazole C4 | - | - | - | ~110 - 115 |

| Pyrazole C5 | - | - | - | ~140 - 145 |

Note: Chemical shifts are predictions and can vary based on the solvent and experimental conditions.

The absence of a proton signal in the aromatic region of the ¹H NMR spectrum, except for the aldehyde proton, is a key indicator of the fully substituted pyrazole ring. The presence of three distinct singlets corresponding to the aldehyde proton and the two methyl groups confirms their chemical non-equivalence. In the ¹³C NMR spectrum, the downfield signal for the aldehyde carbon and the three distinct signals for the pyrazole ring carbons, along with the two methyl carbon signals, would provide conclusive evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[1][6][10][11]

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium | Two distinct bands are often observed. |

| C=O stretch (aldehyde) | ~1670 - 1690 | Strong | Conjugation with the pyrazole ring may lower the frequency. |

| C=N and C=C stretch (pyrazole ring) | ~1500 - 1600 | Medium to Strong | Multiple bands are expected in this region. |

| C-H bend (methyl) | ~1375 and ~1450 | Medium | Characteristic bending vibrations. |

| C-Cl stretch | ~700 - 800 | Medium to Strong |

The strong absorption band for the carbonyl group of the aldehyde is a key diagnostic feature. The presence of bands corresponding to the pyrazole ring and the C-Cl bond further corroborates the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically using a direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: The sample is ionized, for example, by Electron Ionization (EI) or ESI.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Expected Spectrum

The mass spectrum of this compound (Molecular Weight: 158.59 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 158.[5][6] Due to the presence of chlorine, an isotopic peak (M+2) at m/z 160 with an intensity of approximately one-third of the M⁺ peak is a crucial confirmation.[12]

Table 3: Predicted Mass Fragmentation Pattern for this compound

| m/z | Possible Fragment | Notes |

| 158/160 | [C₆H₇ClN₂O]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |

| 129/131 | [M - CHO]⁺ | Loss of the formyl group. |

| 123 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 94 | [M - Cl - CHO]⁺ | Subsequent loss of the formyl group after chlorine loss. |

The fragmentation pattern provides a fingerprint of the molecule's structure. The logical flow of the multi-technique spectroscopic analysis is illustrated below.

Conclusion

The structural elucidation of this compound is a systematic process that begins with a rational synthesis followed by a multi-faceted spectroscopic analysis. The Vilsmeier-Haack reaction provides an efficient route to the target compound, and the combination of NMR, IR, and Mass Spectrometry offers a self-validating system for its unambiguous characterization. Each technique provides a unique piece of the structural puzzle, and their collective interpretation allows for the confident assignment of the molecule's constitution. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and characterize this important heterocyclic compound.

References

-

The Royal Society of Chemistry. (2018). Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

SpectraBase. (n.d.). (1,3-dimethyl-1H-pyrazol-4-yl)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)malonaldehyde and its reactivity. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-chloro-N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-1,3-dimethylpyrazole. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. growingscience.com [growingscience.com]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 5-Chloro-1,3-dimethylpyrazole [webbook.nist.gov]

Starting materials for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde synthesis

Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

An In-depth Examination of Starting Materials and Synthetic Methodologies for Researchers and Drug Development Professionals.

Abstract

This compound is a pivotal heterocyclic intermediate in the synthesis of a wide array of high-value compounds, particularly in the agrochemical and pharmaceutical industries.[1] Its unique substitution pattern—featuring a reactive aldehyde, a stabilizing chloro group, and two methyl groups on the pyrazole core—makes it a versatile building block. This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials, reaction mechanisms, and process optimization. We will delve into the widely adopted Vilsmeier-Haack reaction as the core synthetic strategy, offering a detailed, step-by-step protocol, mechanistic insights, and a comparative look at alternative methodologies.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a prominent heterocyclic scaffold found in numerous bioactive molecules and commercial drugs.[1] Since the introduction of Antipyrine in 1884, pyrazole derivatives have been developed as potent agents with applications ranging from anti-inflammatory (e.g., Celecoxib) and analgesic to herbicidal and antifungal agents.[2] The title compound, this compound, serves as a crucial precursor, leveraging its functional groups for further molecular elaboration. The aldehyde at the 5-position is primed for condensations, reductive aminations, and oxidations, while the chloro group at the 4-position offers a site for nucleophilic substitution or cross-coupling reactions.

Primary Synthetic Pathway: The Vilsmeier-Haack Approach

The most direct and industrially relevant synthesis of this compound proceeds via a one-pot reaction from a readily available pyrazolone precursor. This method capitalizes on the Vilsmeier-Haack reaction, a powerful and cost-effective technique for formylating electron-rich heterocyclic systems.[3][4]

Core Starting Material: 1,3-Dimethyl-1H-pyrazol-5(4H)-one

The key starting material for this synthesis is 1,3-Dimethyl-1H-pyrazol-5(4H)-one (also known as 1,3-dimethyl-5-pyrazolone), CAS No. 2749-59-9.[5][6]

-

Structure and Tautomerism: This compound exists in several tautomeric forms, an equilibrium that is critical to its reactivity. The keto-form (pyrazolone) is the predominant species and is the reactive intermediate in the Vilsmeier-Haack reaction.

-

Availability: It is a commercially available, stable solid, making it an ideal starting point for large-scale synthesis.[6] Its synthesis typically involves the cyclization of ethyl acetoacetate with methylhydrazine.

The Vilsmeier Reagent: In Situ Generation

The Vilsmeier reagent is the electrophilic species responsible for both chlorination and formylation in this specific reaction. It is not a stable, isolable compound and is therefore prepared in situ just before use.[7]

-

Reagents:

-

N,N-Dimethylformamide (DMF): Serves as both the solvent and the precursor to the formylating agent.

-

Phosphorus oxychloride (POCl₃): A powerful dehydrating and activating agent that reacts with DMF to form the active electrophile.[8]

-

-

Mechanism of Formation: The reaction between DMF and POCl₃ is exothermic and produces the electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent.[4][7] This step must be conducted under anhydrous conditions and at low temperatures (e.g., 0-5 °C) to prevent reagent decomposition.

Reaction Mechanism: A Dual Functionalization

The reaction of 1,3-dimethyl-5-pyrazolone with the Vilsmeier reagent is a sophisticated one-pot process that achieves both chlorination at the 4-position and formylation at the 5-position.

-

Electrophilic Attack: The electron-rich pyrazolone attacks the electrophilic carbon of the Vilsmeier reagent.

-

Chlorination and Aromatization: The reaction proceeds through a cascade that results in the substitution of the hydroxyl group (from the enol tautomer) with a chloride and the introduction of a formyl group precursor at the adjacent carbon.

-

Hydrolysis: The final aldehyde is revealed during the aqueous workup, where the iminium salt intermediate is hydrolyzed.[7]

The overall transformation is a testament to the versatility of the Vilsmeier-Haack reaction, extending beyond simple formylation to include chlorination.[9]

Detailed Experimental Protocol

The following protocol is a representative procedure based on established literature.[1][5]

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 2.0 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents) dropwise to the cold DMF, ensuring the temperature does not exceed 10 °C.[1][10]

-

Stir the resulting mixture at low temperature for approximately 20-30 minutes. A viscous, white-to-pale-yellow salt will form.[9]

Step 2: Formylation and Chlorination Reaction

-

To the pre-formed Vilsmeier reagent, add 1,3-Dimethyl-1H-pyrazol-5(4H)-one (1.0 equivalent) portion-wise or as a solution in a minimal amount of anhydrous DMF.[1]

-

After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90 °C and maintain for 2-4 hours.[1][5]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This quench is highly exothermic and should be performed with caution in a fume hood.

-

Neutralize the acidic solution to a pH of ~7 using a base, such as a sodium hydroxide or sodium bicarbonate solution.[1]

-

Extract the aqueous phase multiple times with an organic solvent, such as ethyl acetate or dichloromethane.[1]

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product, typically a light-yellow solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to afford the final product as colorless crystals.[1]

Process Parameters and Data Summary

| Parameter | Condition/Value | Rationale/Insight |

| Stoichiometry (Pyrazolone:DMF:POCl₃) | 1 : 2 : 3 | Excess DMF and POCl₃ are used to ensure complete formation of the Vilsmeier reagent and drive the reaction to completion.[1][10] |

| Temperature (Reagent Formation) | 0-10 °C | Prevents decomposition of the thermally sensitive Vilsmeier reagent. |

| Temperature (Main Reaction) | 80-90 °C | Provides the necessary activation energy for the electrophilic substitution on the pyrazole ring.[5] |

| Reaction Time | 2-4 hours | Typical duration to achieve high conversion; should be optimized via TLC monitoring.[1] |

| pH (Work-up) | ~7 | Neutralization is critical before extraction to ensure the product is in its neutral form and to safely handle the mixture.[1] |

| Typical Yield | 70-90% | This route is known for its high efficiency and good yields.[5] |

Alternative Synthetic Considerations

While the Vilsmeier-Haack reaction on 1,3-dimethyl-5-pyrazolone is the most direct route, other strategies can be envisioned, typically involving a two-step process.

Route 2: Formylation Followed by Chlorination

This approach would involve first synthesizing an intermediate, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, and then chlorinating it.

-

Step A: Formylation: Formylating a different starting material, such as 1,3-dimethyl-1H-pyrazole, would likely require a Vilsmeier-Haack reaction. However, formylation of N-substituted pyrazoles without the 5-oxo group typically occurs at the 4-position, which is not the desired regiochemistry.[11]

-

Step B: Chlorination: If the desired aldehyde intermediate were obtained, the subsequent chlorination of the electron-deficient pyrazole ring at the 4-position would be challenging. Reagents like N-Chlorosuccinimide (NCS) are effective for chlorinating pyrazoles at the 4-position, but the reaction works best on electron-rich rings.[12][13] The presence of an electron-withdrawing aldehyde group at the 5-position would deactivate the ring, making the chlorination step difficult.

This route is considered less efficient and more complex than the direct one-pot Vilsmeier-Haack approach.

Visualization of Synthetic Workflow

Diagram 1: Primary Vilsmeier-Haack Synthesis Workflow

Caption: Workflow for the primary synthesis via the Vilsmeier-Haack reaction.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through a one-pot Vilsmeier-Haack reaction using 1,3-dimethyl-1H-pyrazol-5(4H)-one as the starting material. This method is robust, high-yielding, and utilizes readily available, cost-effective reagents. The reaction cleverly combines chlorination and formylation into a single synthetic operation, making it highly attractive for both academic research and industrial-scale production. Understanding the underlying mechanism and critical process parameters is key to successfully and safely implementing this valuable synthetic transformation.

References

-

Abu Safieh, K., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66b, 1136–1140. Available from: [Link]

-

Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27445-27471. Available from: [Link]

-

Fin-Nielsen, I. K. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available from: [Link]

-

Selvi, S. T., et al. (2004). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Synthetic Communications, 34(1), 103-110. Available from: [Link]

-

Shamsuzzaman, et al. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. Available from: [Link]

-

Sun, J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available from: [Link]

-

ResearchGate. N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature. ResearchGate. Available from: [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. UCLA. Available from: [Link]

-

Patil, S. B., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1137-1146. Available from: [Link]

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). organic-chemistry.org. Available from: [Link]

-

Wikipedia. N-Chlorosuccinimide. Wikipedia. Available from: [Link]

-

ResearchGate. (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

-

Semantic Scholar. Studies on the Vilsmeier-Haack Reaction: Part XIII. Novel Heterocycle-substituted 4,4′-bi-pyrazolyl Dithiocarbamate Derivatives. Semantic Scholar. Available from: [Link]

-

Urbonaitė, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1382. Available from: [Link]

- Google Patents. DE102005057180A1 - A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides. Google Patents.

-

Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. jpsionline.com. Available from: [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

-

TSI Journals. Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. Available from: [Link]

-

PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. PubChem. Available from: [Link]

-

He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available from: [Link]

Sources

- 1. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-archives.org [beilstein-archives.org]